Quinax - 3863-80-7

Quinax

Catalog Number: EVT-279381
CAS Number: 3863-80-7
Molecular Formula: C18H10N4Na2O6S2
Molecular Weight: 488.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinax, chemically known as 5,12-dihydro-5,7,12,14-tetraazapentacene sodium disulfonate, is an organic compound studied for its potential anti-cataract properties. It is categorized as an anti-cataract agent due to its observed effects on the lens of the eye. [, ]

Future Directions
  • Drug Delivery Systems: Exploring novel drug delivery systems, such as the organic–inorganic hybrid nanocomposites based on chitosan derivatives and layered double hydroxides with intercalated phacolysin, to enhance the bioavailability and efficacy of Quinax. []

Carnosine

  • Relevance: In several studies, the antioxidant activity of carnosine was compared to Quinax. Carnosine demonstrated a significant ability to decrease singlet oxygen chemiluminescence in chemical reactions, suggesting a potential protective effect against oxidative damage. [, , , ] In contrast, Quinax did not display a similar effect in those specific studies. [, , , ] This suggests that while both compounds have been investigated for potential anti-cataract properties, their mechanisms of action and efficacy may differ.

Catalin

  • Compound Description: While the specific chemical structure of Catalin was not found in the provided papers, it is mentioned as a Japanese anti-cataract drug. [, ] It is suggested to have antioxidant properties.
  • Relevance: Similar to Carnosine, Catalin demonstrated a superior ability to reduce singlet oxygen chemiluminescence compared to Quinax. [, ] This difference in antioxidant activity suggests that Catalin may operate via different mechanisms than Quinax in the context of cataract treatment.
  • Compound Description: Similar to Catalin, the precise chemical structure of Baineiting was not detailed in the provided papers. It is described as a Chinese anti-cataract drug. [, ] Like Catalin, it is suggested to possess antioxidant activity.
  • Relevance: Baineiting, along with Catalin, exhibited a more pronounced effect on decreasing singlet oxygen chemiluminescence compared to Quinax. [, ] This observation further supports the idea that various anti-cataract drugs, including Quinax, might exert their effects through distinct pathways.
  • Compound Description: Catachrome, specifically Catachrom-OFTAN, is identified as a Finnish anti-cataract drug. [] While its precise chemical structure is not provided, it is implied to possess antioxidant properties.
  • Relevance: Catachrome, though demonstrating a weaker effect than Carnosine, Catalin, and Baineiting, still showcased a greater ability to reduce singlet oxygen chemiluminescence than Quinax. [] This finding further highlights the potential diversity of mechanisms through which different anti-cataract drugs, including Quinax, may act.

Vita-Iodurol

  • Compound Description: Vita-Iodurol is a French anti-cataract drug. [] Although its specific chemical composition remains unclear from the provided information, it is categorized alongside other medications investigated for potential anti-cataract effects.
  • Relevance: Unlike Carnosine, Catalin, Baineiting, and Catachrome, Vita-Iodurol, along with Quinax, did not demonstrate a significant effect on singlet oxygen chemiluminescence. [] This observation suggests that these two drugs might operate via distinct mechanisms compared to the other mentioned compounds in terms of their potential anti-cataract properties.

5,14-Dihydro-5,7,12,14-tetraazapentacene

  • Compound Description: This compound is a key intermediate in the synthesis of Phacolysin, a drug with potential use in treating cataracts. [] Its chemical structure shares similarities with the core structure of Quinax.

Phacolysin

  • Compound Description: While the exact structure of Phacolysin is not explicitly provided, it is described as an eye drop medication used in the treatment of cataracts, particularly in conjunction with Mingmudihuang pills for prophase senile cataracts. [] Its synthesis involves 5,14-Dihydro-5,7,12,14-tetraazapentacene as an intermediate. []

Dibromide diquat

  • Compound Description: Dibromide diquat is a chemical compound used to induce cataracts in experimental animals. It causes oxidative stress in the lens, leading to opacity formation, mimicking the natural progression of the disease. []

Angiolin ((S) -2,6-diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate)

  • Compound Description: Angiolin is a novel compound studied for its potential anti-inflammatory, wound healing, and reparative properties. Research suggests it exhibits a therapeutic effect in treating cataracts, potentially by reducing lens opacity. []

Potassium Iodide

  • Compound Description: Potassium Iodide is an inorganic compound with a long history of medicinal use. Although its mechanism of action in cataract treatment is not fully understood, it is suggested to improve lens clarity and may act as an antioxidant. []
Source and Classification

Quinax is derived from the class of compounds known as quinones, which are characterized by their cyclic structure containing two carbonyl groups. It plays a significant role in ocular pharmacotherapy, particularly in addressing the biochemical processes that lead to lens opacification. The compound's mechanism of action involves interaction with lens proteins to stabilize their structure and prevent aggregation.

Synthesis Analysis

The synthesis of Quinax involves several steps that utilize organic chemistry techniques to construct its complex structure. The primary method includes:

  1. Starting Materials: The synthesis begins with simple organic compounds that undergo various chemical reactions.
  2. Reactions: Key reactions include sulfonation, where sulfonic acid groups are introduced to the aromatic rings, enhancing the compound's solubility and biological activity.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate the active ingredient from by-products.

Technical parameters such as temperature, reaction time, and solvent choice are crucial during synthesis to ensure high yield and purity of Quinax.

Molecular Structure Analysis

The molecular structure of Quinax can be described as follows:

  • Chemical Formula: C₁₄H₁₈N₂O₆S₂
  • Molecular Weight: Approximately 366.43 g/mol
  • Structural Features:
    • Contains multiple sulfonate groups that enhance solubility.
    • The presence of nitrogen atoms contributes to its pharmacological properties.

The three-dimensional conformation of Quinax allows it to interact effectively with lens proteins, facilitating its role in cataract therapy.

Chemical Reactions Analysis

Quinax participates in several chemical reactions relevant to its therapeutic effects:

  1. Protein Interaction: Quinax can react with lens proteins, preventing their aggregation by stabilizing their native conformation.
  2. Oxidative Reactions: It may also engage in redox reactions that mitigate oxidative stress within the lens, further contributing to its protective effects against cataract formation.

These reactions are critical for maintaining lens transparency and preventing the progression of cataracts.

Mechanism of Action

The mechanism of action of Quinax involves several biochemical pathways:

  1. Inhibition of Protein Aggregation: Quinax binds to lens proteins, preventing the formation of aggregates that lead to cloudiness.
  2. Antioxidant Activity: The compound exhibits antioxidant properties, reducing oxidative damage caused by reactive oxygen species in the lens.
  3. Stabilization of Lens Proteins: By stabilizing the native structure of crystallins (the main proteins in the lens), Quinax helps maintain lens clarity.

Research indicates that these mechanisms collectively contribute to delaying or reversing cataract progression.

Physical and Chemical Properties Analysis

Quinax possesses several important physical and chemical properties:

  • Appearance: Typically presented as a clear or slightly yellowish solution.
  • Solubility: Highly soluble in water due to its sulfonate groups, making it suitable for ophthalmic formulations.
  • pH Stability: Effective within a pH range conducive to ocular applications (usually around 7.0).

These properties are essential for ensuring effective delivery and action when administered as an eye drop solution.

Applications

Quinax has significant applications in ophthalmology:

  1. Cataract Treatment: Primarily used for managing early-stage cataracts by improving lens clarity and delaying surgical intervention.
  2. Research Tool: Utilized in studies investigating protein aggregation mechanisms and potential therapeutic agents for ocular diseases.
  3. Drug Development: Quinax serves as a model compound for developing new anti-cataract drugs based on its structural properties and mechanisms of action.

Properties

CAS Number

3863-80-7

Product Name

Quinax

IUPAC Name

disodium;7,12-dihydroquinoxalino[3,2-b]phenazine-2,9-disulfonate

Molecular Formula

C18H10N4Na2O6S2

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C18H12N4O6S2.2Na/c23-29(24,25)9-1-3-11-13(5-9)21-17-8-16-18(7-15(17)19-11)22-14-6-10(30(26,27)28)2-4-12(14)20-16;;/h1-8,19,21H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

XLNKBYYWZULHIR-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

5,12-dihydroazapentacene sodium disulfonate
azapentacene

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.